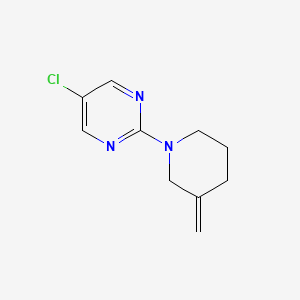

5-Chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine

Description

Historical Development of Functionalized Pyrimidines in Chemical Research

The pyrimidine scaffold has been a cornerstone of heterocyclic chemistry since its isolation and characterization in the 19th century. Early investigations into pyrimidine derivatives began with Brugnatelli’s 1818 discovery of alloxan, a pyrimidine trione formed through nitric acid oxidation of uric acid. The first laboratory synthesis of a pyrimidine derivative occurred in 1879, when Grimaux produced barbituric acid via condensation of urea and malonic acid under phosphorus oxychloride catalysis. Pinner’s systematic studies in 1884 established foundational synthetic routes using ethyl acetoacetate and amidines, leading to the formal naming of “pyrimidin” in 1885.

Functionalization of the pyrimidine ring gained momentum in the 20th century with Gabriel and Colman’s 1900 preparation of parent pyrimidine through trichloropyrimidine reduction. This breakthrough enabled targeted substitutions at specific ring positions. The mid-20th century saw explosive growth in pyrimidine chemistry, driven by discoveries in nucleic acid biochemistry and the development of thiamine (vitamin B1) analogs. Contemporary strategies employ cross-coupling reactions and multicomponent condensations to install diverse substituents, as exemplified by Kambe’s synthesis of 5-cyano-4-oxo-6-alkyl-2-thioxotetrahydropyrimidines from ethyl cyanoacetate, aldehydes, and thiourea.

Significance of 5-Position Halogenation in Heterocyclic Chemistry

Halogenation at the pyrimidine 5-position profoundly influences electronic structure and bioactivity. The electron-withdrawing effect of chlorine at this position increases ring electrophilicity, facilitating nucleophilic aromatic substitutions while maintaining aromatic stability. This strategic modification enhances binding interactions with biological targets through halogen bonding and hydrophobic effects. Industrial-scale halogenation methods, such as the phosphorus oxychloride-mediated chlorination described in the 5-bromo-2-chloropyrimidine synthesis, demonstrate the practicality of introducing halogens at specific ring positions. Comparative studies show 5-chloro derivatives exhibit superior metabolic stability compared to their non-halogenated counterparts, making them preferred substrates for pharmaceutical development.

The Emergence of Methylidenepiperidinyl Substituents in Medicinal Chemistry

The 3-methylidenepiperidinyl group represents a sophisticated evolution of nitrogen-containing substituents. This bicyclic system combines piperidine’s conformational flexibility with a methylidene moiety that introduces planar rigidity. Fischer’s work on 1,3-diaminopropane-derived pyrimidines laid groundwork for complex annelated systems, while modern methods employ enaminonitrile intermediates to construct fused heterocycles. The methylidenepiperidine subunit enhances blood-brain barrier penetration compared to simpler alkylamines, as evidenced by its incorporation into CNS-targeting agents. Its sp²-hybridized exocyclic double bond enables π-stacking interactions with aromatic residues in enzyme active sites, a critical feature for kinase inhibitors.

Theoretical Basis for Piperidine-Pyrimidine Conjugates as Pharmacological Entities

Piperidine-pyrimidine hybrids exploit synergistic electronic and steric effects. Quantum mechanical calculations reveal that conjugation between piperidine’s nitrogen lone pair and the pyrimidine π-system delocalizes electron density, reducing basicity compared to isolated piperidine derivatives. This electronic modulation improves membrane permeability while maintaining target affinity. Molecular docking studies suggest the 3-methylidenepiperidinyl group adopts a boat conformation that complements the topography of ATP-binding pockets in protein kinases. The chlorine atom at C5 further stabilizes ligand-receptor complexes through halogen bonding with backbone carbonyl groups. These theoretical insights explain the widespread use of such conjugates in anticancer and antimicrobial drug discovery programs.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3/c1-8-3-2-4-14(7-8)10-12-5-9(11)6-13-10/h5-6H,1-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOHRUIJFAMJKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 5-chloropyrimidine with 3-methylidenepiperidine under suitable reaction conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Potassium carbonate in DMF for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as pyrimidine N-oxides.

Reduction: Formation of reduced derivatives such as 5-amino-2-(3-methylidenepiperidin-1-yl)pyrimidine.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Herbicidal Activity

Pyrimidine derivatives with heterocyclic substituents at the 2-position and chlorine at the 5-position exhibit potent herbicidal effects. For example:

- 5-Chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine (): Structure: A pyrazole-oxy group replaces the methylidenepiperidine. Activity: Demonstrated bleaching activity against green weeds at 100 mg/L and post-emergence herbicidal efficacy against Digitaria sanguinalis L. at 750 g/ha . Mechanism: Likely involves inhibition of protoporphyrinogen oxidase (PPO), a common target for pyrimidine-based herbicides.

Neuropharmacological Activity

Sigma-1 receptor (σ1R) antagonists based on pyrimidine scaffolds show promise in treating neuropathic pain:

- 5-Chloro-2-(4-chlorophenyl)-4-methyl-6-(3-(piperidin-1-yl)propoxy)pyrimidine (): Structure: A piperidinylpropoxy group at the 6-position and dual chloro substituents. Activity: High σ1R binding affinity (Ki = 1.06 nM) and antinociceptive effects in rodent models . Key Feature: The basic amine in the piperidine moiety aligns with σ1R pharmacophore requirements.

Anticancer and Enzyme Inhibition

Pyrimidine derivatives with sulfonyl or heterocyclic groups exhibit enzyme inhibitory properties:

Physicochemical and Structural Comparisons

The substituent at the 2-position critically influences solubility, bioavailability, and target binding:

- 5-Chloro-2-(furan-2-yl)pyrimidine ():

- 5-[5-Chloro-2-(trifluoromethyl)-1H-imidazol-4-yl]pyrimidine ():

| Compound Name | 2-Position Substituent | Molecular Weight (g/mol) | Key Property |

|---|---|---|---|

| Target Compound | 3-Methylidenepiperidine | ~235 (estimated) | Rigid, basic |

| 5-Chloro-2-(furan-2-yl)pyrimidine | Furan | 180.59 | Aromatic, polar |

| 5-[5-Chloro-2-(trifluoromethyl)-1H-imidazol-4-yl]pyrimidine | Trifluoromethyl-imidazole | 248.59 | Lipophilic |

Biological Activity

5-Chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and research articles to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrimidine ring and a piperidine moiety, which contribute to its unique chemical reactivity. The chlorinated pyrimidine structure enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Antioxidant Activity

Research has shown that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies utilizing the DPPH radical scavenging method revealed that certain derivatives possess high radical scavenging ability, indicating potential for use in preventing oxidative stress-related diseases .

The mechanism of action for this compound likely involves its binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity through various biochemical pathways. The compound may engage in hydrogen bonding and hydrophobic interactions, which are crucial for its biological efficacy.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit certain enzyme activities associated with inflammation and pain pathways. This suggests potential applications in analgesic and anti-inflammatory therapies.

- Predictive Modeling : Computer-aided drug design studies have predicted that this compound may exhibit multitarget biological activity, including analgesic effects and inhibition of specific receptor pathways .

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The following table summarizes the biological activities of selected related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antioxidant, Analgesic | Enzyme inhibition, receptor modulation |

| N-{[1-(tert-butylcarbamoyl)piperidin]} | Anti-inflammatory | Receptor binding |

| 3-(5-phenyl-2H-tetrazol-2-yl)pyridine | Analgesic, GPI inhibitor | Multitarget receptor interaction |

Q & A

Q. What synthetic strategies are recommended for preparing 5-Chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine?

Methodological Answer: The synthesis involves modular assembly of the pyrimidine core and functionalization of the piperidine moiety. A typical approach includes:

- Step 1: Halogenation of a pyrimidine precursor (e.g., 2-aminopyrimidine) using POCl₃ or PCl₃ to introduce the 5-chloro group .

- Step 2: Coupling the chloropyrimidine with 3-methylidenepiperidine via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaH or K₂CO₃ in DMF) .

- Step 3: Purification via column chromatography (e.g., silica gel, 5–10% EtOAc/CH₂Cl₂) and characterization by ¹H/¹³C NMR and ESI-MS .

Key Considerations: Optimize reaction temperature (0–80°C) to balance regioselectivity and yield.

Q. How to structurally characterize this compound using spectroscopic techniques?

Methodological Answer:

Q. What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

- Thermal Stability: Perform differential scanning calorimetry (DSC) to assess decomposition temperatures. Pyrimidines with methylidene groups may degrade above 150°C .

- Hydrolytic Stability: Test in aqueous buffers (pH 1–13) at 25–37°C. Chloropyrimidines are prone to hydrolysis under alkaline conditions; monitor by HPLC .

- Light Sensitivity: Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation .

Advanced Research Questions

Q. How to design experiments to evaluate its biological activity against kinase targets?

Methodological Answer:

- Target Selection: Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, JAK2) based on structural similarity to known pyrimidine inhibitors .

- Assay Design:

- In vitro Kinase Assay: Use recombinant kinases and ATP-competitive fluorescence polarization (FP) assays. IC₅₀ values <1 µM indicate strong inhibition .

- Cellular Activity: Test in cancer cell lines (e.g., HCT-116) with Western blotting to assess downstream phosphorylation (e.g., ERK1/2) .

Data Contradictions: Discrepancies between in vitro and cellular IC₅₀ may arise from poor membrane permeability; address via logP/logD optimization .

Q. How to resolve contradictions in reported synthetic yields across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.